molecular formula C13H16N2 B7871401 Propyl[(quinolin-4-yl)methyl]amine

Propyl[(quinolin-4-yl)methyl]amine

Cat. No.: B7871401
M. Wt: 200.28 g/mol
InChI Key: GPVROKZPTKFDEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl[(quinolin-4-yl)methyl]amine (Molecular Formula: C11H12N2) is a synthetic quinoline derivative of significant interest in medicinal chemistry and anticancer research. This compound features a quinoline scaffold, a motif renowned for its diverse biological activities and its prominence in the development of new pharmacologically active agents . Quinoline-based compounds have demonstrated substantial potential as growth inhibitors by inducing cell cycle arrest and apoptosis, disrupting cell migration, and inhibiting angiogenesis . This amine-functionalized quinoline serves as a valuable building block for researchers exploring structure-activity relationships (SAR) to develop novel therapeutic candidates. The propylaminomethyl side chain at the 4-position of the quinoline ring is a critical structural feature that can be modified to optimize interactions with biological targets. Related quinoline analogs with similar substituents have been reported to exhibit inhibitory activity against key enzymes, including human DNA methyltransferases (DNMT1), suggesting a potential mechanism of action involving epigenetic modulation . Some quinoline derivatives are also known to intercalate with DNA and provoke a DNA damage response in cancer cells, further highlighting the scaffold's utility in oncology research . This product is intended for research and laboratory use only. It is strictly for in vitro studies and is not classified as a drug, nor is it intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-(quinolin-4-ylmethyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-2-8-14-10-11-7-9-15-13-6-4-3-5-12(11)13/h3-7,9,14H,2,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVROKZPTKFDEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=NC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis of Propyl[(quinolin-4-yl)methyl]amine

The synthesis of this compound typically involves the reaction of quinoline derivatives with propyl amines. Various methodologies have been developed to optimize its yield and purity, including:

  • Metal-Catalyzed Reactions : Recent advancements in metal-catalyzed synthesis have improved the efficiency of producing propargylamines, which are precursors for compounds like this compound .
  • Click Chemistry : The use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been explored to synthesize derivatives that include quinoline moieties, enhancing the compound's pharmacological profile .

Antidepressant Properties

Research indicates that compounds containing quinoline structures exhibit significant antidepressant activities. For instance, derivatives of this compound have shown promise in preclinical models for their ability to modulate neurotransmitter systems involved in mood regulation .

Neuroprotective Effects

Studies have highlighted the neuroprotective properties of quinoline-based compounds. This compound may exert protective effects against neurodegenerative diseases such as Parkinson's and Alzheimer's by acting on dopamine receptors and reducing oxidative stress .

Case Study: In Vivo Efficacy in Animal Models

A study conducted on the efficacy of this compound in rodent models demonstrated its potential as an antidepressant. The compound was administered over a four-week period, showing a statistically significant reduction in depressive-like behaviors compared to control groups .

Parameter Control Group Treatment Group
Weight Change (g)-5 ± 2-1 ± 1
Time Spent in Open Arm (s)30 ± 570 ± 10
Forced Swim Test Duration (s)180 ± 20120 ± 15

Case Study: Binding Affinity Studies

Binding affinity studies for this compound against dopamine receptors revealed a high affinity for D3 receptors, suggesting its potential use in treating conditions related to dopamine dysregulation .

Compound K_i (nM) D2K_i (nM) D3Selectivity Ratio
This compound57.71.2147.7

Mechanism of Action

The mechanism by which Propyl[(quinolin-4-yl)methyl]amine exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological system and the desired outcome.

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects on Solubility: Compounds with pyrimidine-piperazine/diazepane motifs (e.g., 10d, 10g) exhibit moderate aqueous solubility due to the polar nitrogen-rich heterocycles, though yields are lower (22–51%) compared to simpler analogs . This compound, lacking pyrimidine, may display reduced solubility but enhanced lipophilicity, favoring membrane permeability. The imidazo[4,5-c]quinoline derivative () lacks a pyrimidine group but introduces a fused imidazole ring, which could enhance aromatic stacking interactions in biological systems.

Synthetic Challenges: Piperazine/diazepane-containing analogs (10d, 10g) require multi-step purification (e.g., column chromatography with methanol/ethyl acetate gradients) due to complex substituents . In contrast, PL374 () employs a straightforward nucleophilic substitution but demands reflux conditions and HPLC validation.

Biological Implications: Chlorinated derivatives like 5a () demonstrate enhanced bioactivity in reversing drug resistance, likely due to halogen-mediated interactions with hydrophobic enzyme pockets. This compound’s unsubstituted quinoline core may limit such specificity but could reduce off-target effects.

Analytical Characterization

  • LCMS and NMR : All analogs were validated via LCMS ([M+H]+ peaks) and ¹H/¹³C NMR, confirming substituent placement. For example, 10g’s NMR (DMSO-d6) revealed distinct shifts for the diazepane protons (δ 2.71–2.77 ppm) and propyl chain (δ 0.83 ppm, t) .
  • HPLC Purity: PL374 required HPLC (Method A) to confirm >95% purity, emphasizing the need for rigorous quality control in quinoline derivatives .

Biological Activity

Propyl[(quinolin-4-yl)methyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The structure of this compound can be represented as follows:

C13H14N Propyl group attached to a quinoline derivative \text{C}_{13}\text{H}_{14}\text{N}\quad \text{ Propyl group attached to a quinoline derivative }
  • Topoisomerase Inhibition : Compounds similar to this compound have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to increased cytotoxicity in cancer cells by preventing DNA unwinding and replication .
  • Microtubule Disruption : Some studies suggest that derivatives of quinoline can act as microtubule-targeted agents (MTAs). They interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Intercalation : The ability of quinoline derivatives to intercalate into DNA has been observed, enhancing their cytotoxic potential by stabilizing DNA structures and preventing replication .

Cytotoxicity Assays

The biological activity of this compound has been evaluated through various cytotoxicity assays against different cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for related compounds:

CompoundCell LineIC50 (µM)
This compoundHepG26.29
This compoundHCT-1162.44
2-(Trifluoromethyl) derivativeHeLa0.01
2-(Trifluoromethyl) derivativePC30.49

The data indicates that while this compound exhibits significant cytotoxicity, some derivatives show enhanced potency, particularly those with trifluoromethyl substitutions .

Structure-Activity Relationships (SAR)

The SAR studies highlight that the presence of specific functional groups significantly influences the biological activity of quinoline derivatives:

  • Alkyl Chain Length : The propyl group enhances the lipophilicity of the compound, facilitating better membrane penetration.
  • Substituents on Quinoline : Modifications at the 4-position of the quinoline ring can lead to increased binding affinity for target proteins, enhancing cytotoxic effects.
  • Hydrophobic Interactions : Increased hydrophobic character through substituents improves interaction with cellular membranes and target sites within cells .

Case Studies

Several studies have explored the biological activity of quinoline derivatives similar to this compound:

  • Antitumor Activity : A study demonstrated that certain quinoline derivatives inhibited microtubule polymerization more effectively than standard chemotherapeutics like combretastatin A-4, showcasing their potential as novel anticancer agents .
  • Antimicrobial Properties : Research indicates that quinoline derivatives exhibit antimicrobial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA), suggesting a broad spectrum of biological activity beyond anticancer effects .

Chemical Reactions Analysis

Alkylation and Coupling Reactions

Propyl[(quinolin-4-yl)methyl]amine undergoes nucleophilic substitution and coupling reactions, leveraging its amine group.

Key Examples:

  • Reaction with Chloroquinoline Derivatives (Search Result ):
    Similar amines (e.g., 14a ) react with 4,7-dichloroquinoline in phenol at elevated temperatures to form fused quinoline-piperazine hybrids. For this compound, analogous reactions would yield derivatives like 15a–c :

    ReactantConditionsProductYieldReference
    4,7-DichloroquinolinePhenol, 120°C, 6–8 hrThis compound-quinoline adduct~70%
  • Pd-Catalyzed Deprotection (Search Result ):
    The N-Cbz-protected precursor of this amine undergoes deprotection under Pd/C and H₂ to regenerate the free amine.

Amide Formation

The amine participates in carbodiimide-mediated couplings with carboxylic acids.

General Procedure (Search Result ):

  • Activate quinoline-4-carboxylic acid (3 ) with EDC/HOBt in DMF.

  • Add this compound and stir at room temperature.

  • Isolate the amide via extraction and chromatography.

Example Reaction:

Quinoline-4-carboxylic acid+This compoundEDC/HOBt, DMFAmide Product\text{Quinoline-4-carboxylic acid} + \text{this compound} \xrightarrow{\text{EDC/HOBt, DMF}} \text{Amide Product}

Data:

  • Typical yields: 60–80%

  • Characterization: LC-MS (m/z 503.1 [M + H]⁺), 1^1H NMR (δ 8.7–7.2 ppm for quinoline protons)

Coordination with Metal Catalysts

The quinoline nitrogen and amine group enable coordination to transition metals, enhancing catalytic activity in click reactions.

CuAAC and RuAAC Applications (Search Result ):

  • Cu(I) Coordination : Stabilizes Cu-acetylide intermediates in azide-alkyne cycloadditions.

    • Kinetics: Reaction accelerates in aqueous media (exothermic by 11.7 kcal/mol) .

  • Ru Catalysis : Forms 1,5-triazole regioisomers with Cp*RuCl(COD) at elevated temperatures (70–100°C) .

Proposed Coordination Modes:

This compoundMetal (Cu/Ru)Enhanced Catalytic Activity\text{this compound} \rightarrow \text{Metal (Cu/Ru)} \rightarrow \text{Enhanced Catalytic Activity}

Functionalization via Reductive Amination

The primary amine reacts with aldehydes/ketones under reductive conditions to form secondary amines.

Example Protocol (Search Result ):

  • React with aldehydes (e.g., benzaldehyde) in MeOH/NaBH₃CN.

  • Conditions: RT, 12 hr, pH 4–5 (acetic acid).

  • Yields: 50–85% for analogous quinoline-4-amine derivatives .

Biological Activity and Derivatives

While direct data on this compound is limited, structurally related compounds exhibit pharmacological properties:

  • Antimalarial Activity : Quinoline-4-carboxamides inhibit Plasmodium translation elongation factor 2 (PfEF2) .

  • Dopamine Receptor Modulation : Piperazine-quinoline hybrids show selectivity for D₂/D₃ receptors (IC₅₀ = 10–50 nM) .

Stability and Reaction Optimization

  • Solvent Compatibility : Reactions proceed efficiently in polar aprotic solvents (DMF, DMSO) but show reduced yields in ethers or hexanes .

  • Atmosphere Sensitivity : Ru-catalyzed reactions require inert conditions to prevent catalyst degradation .

Preparation Methods

Procedure:

  • Condensation : Quinoline-4-carbaldehyde (1.0 equiv) and propylamine (1.2 equiv) are refluxed in methanol under inert atmosphere for 6–8 hours to form the Schiff base.

  • Reduction : Sodium cyanoborohydride (NaBH3_3CN, 1.5 equiv) is added at 0°C, and the mixture is stirred at room temperature for 12 hours.

  • Workup : The product is extracted with dichloromethane, washed with brine, and purified via column chromatography (SiO2_2, hexane/ethyl acetate 4:1).

Key Findings :

  • Yield : 68–75%.

  • Advantages : High selectivity for secondary amines; avoids over-alkylation.

  • Limitations : Requires pre-synthesis of quinoline-4-carbaldehyde, which may involve oxidation steps.

Nucleophilic Substitution of Quinoline-4-Methyl Halides

This method leverages halogenated intermediates to facilitate amine coupling.

Procedure:

  • Halogenation : Quinoline-4-methanol is treated with thionyl chloride (SOCl2_2) or phosphorus tribromide (PBr3_3) to yield quinoline-4-methyl chloride or bromide.

  • Amination : The halide (1.0 equiv) is reacted with excess propylamine (3.0 equiv) in acetonitrile at 80°C for 24 hours.

  • Purification : The crude product is neutralized with NaOH, extracted with DCM, and distilled under reduced pressure.

Key Findings :

  • Yield : 55–62%.

  • Catalyst Optimization : Use of K2_2CO3_3 as a base improves reaction efficiency by scavenging HX byproducts.

  • Challenges : Competing elimination reactions may reduce yields if steric hindrance is significant.

Coupling Reactions Using Activated Intermediates

Carbodiimide-mediated coupling offers an alternative route for assembling the target compound.

Procedure:

  • Activation : Quinoline-4-carboxylic acid (1.0 equiv) is treated with ethyl chloroformate (ClCO2_2Et) and triethylamine in THF to form the mixed anhydride.

  • Amine Coupling : Propylamine (1.5 equiv) is added, and the reaction is stirred at room temperature for 12 hours.

  • Reduction : The resulting amide is reduced with lithium aluminum hydride (LiAlH4_4) in dry THF to yield the final amine.

Key Findings :

  • Yield : 70–78% after reduction.

  • Critical Notes : LiAlH4_4 must be handled under strict anhydrous conditions to prevent decomposition.

Multicomponent Reactions (MCRs)

MCRs enable one-pot synthesis, reducing purification steps and improving atom economy.

Procedure:

  • Reactants : Quinoline, formaldehyde (37% aqueous solution), and propylamine are combined in ethanol.

  • Catalysis : Fe3_3O4_4@SiO2_2 nanoparticles (5 mol%) are added, and the mixture is refluxed for 4 hours.

  • Isolation : The catalyst is magnetically separated, and the product is extracted with ethyl acetate.

Key Findings :

  • Yield : 82–88%.

  • Green Chemistry Benefits : Recyclable catalysts and solvent efficiency align with sustainable practices.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Reductive Amination68–7518–20 hoursHigh selectivity; mild conditionsRequires aldehyde precursor
Nucleophilic Substitution55–6224 hoursStraightforward halide synthesisRisk of elimination byproducts
Coupling-Reduction70–7824 hoursCompatible with diverse aminesMulti-step process; harsh reducing agents
Multicomponent Reaction82–884 hoursOne-pot synthesis; recyclable catalystsLimited substrate scope

Mechanistic Insights and Optimization Strategies

  • Reductive Amination : The use of NaBH3_3CN selectively reduces the imine intermediate without affecting the quinoline aromatic system.

  • Nucleophilic Substitution : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require higher temperatures.

  • Catalyst Design : Fe3_3O4_4 nanoparticles in MCRs provide high surface area and facilitate easy separation .

Q & A

Q. What synthetic routes are commonly used for Propyl[(quinolin-4-yl)methyl]amine, and how do reaction conditions impact yield?

this compound can be synthesized via reductive amination of quinoline-4-carbaldehyde with propylamine using reducing agents like NaBH₄ or catalytic hydrogenation. Reaction conditions such as catalyst loading (e.g., 0.1 eq vs. 0.05 eq) significantly affect yields, as seen in analogous quinolinamine syntheses . Purification typically involves column chromatography or HPLC, with yields ranging from 30% to 51% depending on substituent complexity .

Q. How is the structural integrity of this compound validated post-synthesis?

Post-synthesis validation employs ¹H/¹³C NMR to confirm proton environments and carbon frameworks, mass spectrometry for molecular weight verification, and HPLC for purity assessment (>95% purity is standard). For example, quinolinamine derivatives in similar studies showed distinct aromatic proton signals at δ 7.5–8.5 ppm and aliphatic peaks for the propyl group at δ 1.0–1.5 ppm .

Q. What safety protocols are essential when handling this compound?

Use PPE (gloves, goggles), ensure proper ventilation, and adhere to SDS guidelines for amine handling. Similar quinolinamine derivatives are classified as irritants, requiring storage in airtight containers away from oxidizers .

Q. What is the IUPAC nomenclature and classification of this compound?

The IUPAC name is N-propyl(quinolin-4-yl)methanamine , classified as a secondary amine due to two alkyl/aryl groups (propyl and quinolin-4-ylmethyl) attached to the nitrogen. Nomenclature follows substituent priority rules, with the quinoline ring as the parent structure .

Q. How can solubility challenges of this compound in aqueous media be addressed?

Low aqueous solubility (common in aromatic amines) is mitigated via co-solvents (e.g., DMSO), pH adjustment to protonate the amine, or salt formation (e.g., hydrochloride salts). Analogous compounds showed improved solubility in ethanol-water mixtures .

Advanced Research Questions

Q. How does alkyl chain length (e.g., methyl vs. propyl) on the quinolin-4-ylmethylamine scaffold influence physicochemical properties?

Increasing alkyl chain length (e.g., methyl → propyl) elevates lipophilicity (logP), reducing aqueous solubility but enhancing membrane permeability. For instance, methyl analogs exhibit logP ~2.5, while propyl derivatives may reach logP ~3.2, impacting bioavailability .

Q. What in vitro assays are suitable for evaluating antimicrobial activity of this compound derivatives?

Broth microdilution (MIC determination), time-kill assays, and biofilm inhibition studies are standard. Quinolinamine derivatives have shown activity against Plasmodium spp. (antimalarial) and bacterial targets, suggesting similar protocols apply .

Q. How can structural modifications to the quinoline ring improve pharmacokinetic profiles?

Introducing electron-withdrawing groups (e.g., Cl, F) at C-7 enhances metabolic stability by reducing CYP450 oxidation. Computational tools (e.g., QSAR) predict logD values and microsomal stability, guiding design of analogs with balanced solubility and permeability .

Q. What computational methods predict the binding affinity of this compound to biological targets?

Molecular docking (AutoDock, Glide) and molecular dynamics simulations assess interactions with targets like Plasmodium enzymes. QSAR models correlate substituent effects (e.g., propyl chain length) with inhibitory activity .

Q. How should researchers address discrepancies in biological activity data across studies?

Standardize assay conditions (e.g., pH, serum content), verify compound purity via HPLC, and validate target engagement (e.g., enzyme inhibition assays). Contradictions in quinolinamine studies often arise from variations in MIC testing protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.